Cas no 603131-01-7 (PHENOL, 2,2'-[4-(TRIFLUOROMETHYL)-2,6-PYRIDINEDIYL]BIS-)
![PHENOL, 2,2'-[4-(TRIFLUOROMETHYL)-2,6-PYRIDINEDIYL]BIS- structure](https://nl.kuujia.com/scimg/cas/603131-01-7x500.png)
603131-01-7 structure
Productnaam:PHENOL, 2,2'-[4-(TRIFLUOROMETHYL)-2,6-PYRIDINEDIYL]BIS-
PHENOL, 2,2'-[4-(TRIFLUOROMETHYL)-2,6-PYRIDINEDIYL]BIS- Chemische en fysische eigenschappen
Naam en identificatie
-
- PHENOL, 2,2'-[4-(TRIFLUOROMETHYL)-2,6-PYRIDINEDIYL]BIS-
- MFCD07780033
- 2-[6-(2-hydroxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]phenol
- 2,2'-(4-(Trifluoromethyl)pyridine-2,6-diyl)diphenol
- 2,6-BIS(2-HYDROXYPHENYL)-4-(TRIFLUOROMETHYL)PYRIDINE
- 603131-01-7
- AKOS025213033
- Phenol, 2,2'-[4-(trifluoromethyl)-2,6-pyridinediyl]bis-
-
- MDL: MFCD07780033
- Inchi: InChI=1S/C18H12F3NO2/c19-18(20,21)11-9-14(12-5-1-3-7-16(12)23)22-15(10-11)13-6-2-4-8-17(13)24/h1-10,23-24H
- InChI-sleutel: MDTGGLMCSPASGD-UHFFFAOYSA-N
Berekende eigenschappen
- Exacte massa: 331.08201311Da
- Monoisotopische massa: 331.08201311Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 2
- Complexiteit: 388
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 53.4Ų
- XLogP3: 4.3
PHENOL, 2,2'-[4-(TRIFLUOROMETHYL)-2,6-PYRIDINEDIYL]BIS- Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1661462-1g |
2,2'-(4-(Trifluoromethyl)pyridine-2,6-diyl)diphenol |
603131-01-7 | 98% | 1g |
¥9187.00 | 2024-05-07 | |
Matrix Scientific | 206273-1g |
2,6-Bis(2-hydroxyphenyl)-4-(trifluoromethyl)pyridine |
603131-01-7 | 1g |
$1248.00 | 2023-09-07 |
PHENOL, 2,2'-[4-(TRIFLUOROMETHYL)-2,6-PYRIDINEDIYL]BIS- Gerelateerde literatuur
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1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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